4-Hydroxy-2,6-dimethylnicotinic acid
Description
Synthesis of the Core Heterocyclic Structure
The formation of the 2,6-dimethyl-4-hydroxypyridine (B130123) ring is a critical step. While several methods exist for pyridine (B92270) synthesis, the Guareschi-Thorpe condensation offers a direct route to the required substitution pattern. This reaction is a variation of pyridine synthesis that is particularly well-suited for creating 4-hydroxypyridine (B47283) moieties. drugfuture.comrsc.orgrsc.org
A plausible and efficient synthetic pathway involves the condensation of a β-ketoester, such as ethyl acetoacetate, or a 1,3-diketone with a compound containing an active methylene (B1212753) group, like cyanoacetamide, in the presence of a base such as ammonia (B1221849) or an ammonium (B1175870) salt. drugfuture.comresearchgate.net
Proposed Synthesis Route via Guareschi-Thorpe Condensation:
A highly effective approach for constructing the target molecule's precursor involves the multi-component reaction of acetylacetone (B45752) (pentane-2,4-dione) with cyanoacetamide in the presence of a suitable nitrogen source like ammonium carbonate. rsc.orgrsc.org
Step 1: Condensation and Cyclization. Acetylacetone and cyanoacetamide are reacted in an aqueous medium with ammonium carbonate. Ammonium carbonate serves both as the nitrogen donor for the pyridine ring and as a promoter for the reaction. rsc.org This condensation-cyclization sequence directly yields 4-hydroxy-2,6-dimethylnicotinonitrile.
Step 2: Hydrolysis. The resulting nitrile (cyano group) is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, yielding the final product, 4-hydroxy-2,6-dimethylnicotinic acid.
This method is advantageous due to its use of readily available starting materials and its potential for environmentally friendly conditions, such as using an aqueous medium. rsc.orgrsc.org
| Step | Reactants | Key Reagents | Intermediate/Product |
| 1 | Acetylacetone, Cyanoacetamide | Ammonium Carbonate | 4-hydroxy-2,6-dimethylnicotinonitrile |
| 2 | 4-hydroxy-2,6-dimethylnicotinonitrile | Acid or Base (e.g., HCl, NaOH) | This compound |
Derivatization Strategies
Derivatization of this compound is key to modulating its physicochemical properties and exploring its structure-activity relationships. The two primary sites for modification are the carboxylic acid group at the 3-position and the hydroxyl group at the 4-position.
The carboxylic acid moiety is readily converted into various derivatives, most notably esters and amides.
Esterification: The formation of esters can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. psu.edu This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Amidation: Amides are synthesized by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can generate the acyl chloride, which is then reacted with a primary or secondary amine to form the corresponding amide.
The phenolic hydroxyl group at the 4-position behaves as a nucleophile and can undergo reactions such as etherification.
Etherification (O-alkylation): The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether derivative.
These derivatization reactions allow for the systematic modification of the parent compound, enabling the synthesis of a library of related molecules for further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-3-6(10)7(8(11)12)5(2)9-4/h3H,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRRFLLEOHXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966830 | |
| Record name | 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52403-25-5 | |
| Record name | NSC201304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scale Up Considerations for Industrial and Pharmaceutical Applications
Transitioning the synthesis of 4-hydroxy-2,6-dimethylnicotinic acid and its derivatives from a laboratory setting to an industrial scale introduces a unique set of challenges and considerations. The economic viability and safety of large-scale production are paramount. vcu.edu
For multicomponent reactions like the Guareschi-Thorpe or Hantzsch syntheses, several factors must be carefully managed during scale-up: nih.gov
Reaction Control and Heat Management: These condensation reactions are often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure consistent product quality. The choice of reactor design, including cooling systems and agitation, is crucial.
Reagent Addition and Mixing: The order and rate of reagent addition can significantly impact yield and impurity profiles. Homogeneous mixing becomes more challenging in large reactors, potentially leading to localized concentration gradients and side reactions.
Solvent Selection and Recovery: While aqueous media are promoted for their green credentials, their use on an industrial scale requires consideration of large-volume handling and energy-intensive removal during workup. wikipedia.org The potential for solvent recycling is a key factor in reducing costs and environmental impact.
Product Isolation and Purification: In the laboratory, purification is often achieved through column chromatography, which is generally not feasible for large-scale production. Industrial processes must rely on more scalable techniques such as crystallization, precipitation, and filtration. Developing a robust crystallization process is often the most critical step for achieving the desired purity on a large scale. vcu.edu
Process Safety: A thorough hazard evaluation is necessary to identify potential risks, such as thermal instability of intermediates, handling of corrosive reagents (e.g., strong acids or bases used in hydrolysis), and potential for pressure buildup.
Transition to Continuous Flow Processing: Modern chemical manufacturing is increasingly adopting continuous flow chemistry to address many of the challenges of batch processing. nih.gov Flow reactors offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and the potential for more consistent product quality. Adapting the synthesis of this compound to a continuous flow process could significantly enhance its manufacturing efficiency and safety. vcu.edu
The successful industrial production of this compound hinges on developing a process that is not only high-yielding but also robust, safe, cost-effective, and environmentally sustainable.
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for Structural Confirmation
Modern spectroscopic techniques are instrumental in confirming the atomic arrangement and bonding within a molecule. These methods rely on the interaction of electromagnetic radiation with the sample to generate spectra that are unique to the compound's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 4-Hydroxy-2,6-dimethylnicotinic acid, ¹H and ¹³C NMR are fundamental for confirming its carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The aromatic proton on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the two methyl groups at positions 2 and 6 would likely appear as sharp singlets in the upfield region, generally between 2.2 and 2.8 ppm. The chemical shifts of these methyl protons might be slightly different due to the influence of the adjacent hydroxyl and carboxylic acid groups. The hydroxyl and carboxylic acid protons are expected to produce broad singlets that can appear over a wide range of the spectrum and are often exchangeable with deuterium (B1214612) oxide (D₂O). For instance, in related pyridone structures, an N-H proton has been observed at δ = 11.47 ppm. nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 160-180 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region (approximately 110-160 ppm), with the carbon bearing the hydroxyl group (C4) and the carbons attached to the methyl groups (C2 and C6) showing characteristic shifts. For example, in 2,6-dihydroxypyridine, the pyridine carbons have been observed at δ = 163.7, 147.0, 142.2, 114.9, and 108.5 ppm. nih.gov The carbons of the two methyl groups would appear in the upfield region of the spectrum, typically between 15 and 25 ppm.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal the coupling between the aromatic proton and any adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 110 - 125 |
| 2-CH₃ | 2.2 - 2.8 | 15 - 25 |
| 6-CH₃ | 2.2 - 2.8 | 15 - 25 |
| 4-OH | Variable, broad | - |
| COOH | Variable, broad | - |
| C2 | - | 150 - 160 |
| C3 | - | 115 - 130 |
| C4 | - | 160 - 170 |
| C5 | - | 110 - 125 |
| C6 | - | 150 - 160 |
| COOH | - | 160 - 180 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The O-H stretch of the phenolic hydroxyl group would also appear in this region, typically as a broad band around 3200-3600 cm⁻¹. A strong absorption band around 1700-1730 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1450-1650 cm⁻¹ region. In related dihydroxy-substituted pyridines, N-H⋯O and O-H⋯O hydrogen-bonding motifs are commonly observed. nih.gov For 2,6-dihydroxypyridine, IR peaks have been reported at 1596, 1333, 825, 772, and 706 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum. The C-CH₃ stretching vibrations would also be observable.
Table 2: Expected Infrared and Raman Bands for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | |
| O-H (Phenolic) | 3200-3600 (broad) | |
| C-H (Aromatic/Alkyl) | 2850-3100 | 2850-3100 |
| C=O (Carboxylic Acid) | 1700-1730 | 1700-1730 |
| C=C, C=N (Pyridine Ring) | 1450-1650 | 1450-1650 |
Note: These are expected ranges and the exact positions and intensities of the bands can be influenced by the molecular environment and intermolecular interactions.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.
ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 168.1. Depending on the conditions, a deprotonated molecule [M-H]⁻ at m/z 166.1 might also be observed.
HRMS: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (C₈H₉NO₃).
Fragmentation Pattern: Upon fragmentation, characteristic losses would be expected. The loss of a water molecule (H₂O) from the hydroxyl group, a carboxyl group (COOH), or a methyl radical (CH₃) would lead to fragment ions that can help to confirm the structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To perform X-ray crystallography, single crystals of high quality are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For related nicotinic acid derivatives, crystals have been successfully grown from methanol (B129727) solutions. nih.gov The choice of solvent is critical and is often determined empirically.
Once a suitable crystal is obtained and diffraction data is collected, the electron density map is solved to reveal the positions of the atoms. This allows for the precise measurement of bond lengths, bond angles, and torsional angles.
Bond Lengths: The C-C and C-N bond lengths within the pyridine ring would be consistent with its aromatic character. The C=O and C-O bond lengths of the carboxylic acid group and the C-O bond of the hydroxyl group would be in their expected ranges.
Bond Angles: The bond angles around the sp² hybridized carbons of the pyridine ring would be approximately 120°. The geometry around the sp³ hybridized carbons of the methyl groups would be tetrahedral.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound, featuring a hydroxyl group, a carboxylic acid group, and a pyridine ring, suggests the high probability of significant intermolecular interactions in the solid state. These interactions, primarily hydrogen bonding and π-π stacking, are crucial in dictating the compound's crystal lattice structure and its physicochemical properties.
Vibrational Studies and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding within this compound.
FT-IR and Raman Spectroscopy: The vibrational spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. upi.edu The stretching vibration of the C=O bond in the carboxylic acid is anticipated to appear as a strong band around 1700 cm⁻¹. researchgate.netrsc.org The O-H stretching of the phenolic hydroxyl group would likely be observed in the region of 3200-3600 cm⁻¹. upi.edu Vibrations associated with the pyridine ring, including C=C and C=N stretching, would be expected in the 1400-1600 cm⁻¹ region. nih.gov The C-O stretching of the carboxylic acid and hydroxyl group would appear in the 1200-1300 cm⁻¹ range. researchgate.net
Conformational Analysis: The conformational flexibility of this compound is primarily associated with the orientation of the carboxylic acid group relative to the pyridine ring. However, the presence of the ortho-hydroxyl group and the potential for intramolecular hydrogen bonding could significantly restrict this rotation, favoring a more planar conformation. Theoretical calculations on similar molecules have been used to determine the most stable conformations and the energy barriers to rotation. nih.gov
Chromatographic Purity Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for the separation of any potential impurities.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be a suitable approach for the analysis of this compound. bldpharm.com A typical method would employ a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the target compound and the separation of any impurities with different polarities. Detection could be achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is expected to be in the UV region due to the aromatic system. For related compounds, HPLC methods have been successfully developed and validated for purity assessment. researchgate.netmdpi.com
Table 1: Representative HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent linear gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, stemming from the presence of the carboxylic acid and hydroxyl functional groups. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for such compounds.
Once derivatized, the compound can be analyzed by GC-MS. The mass spectrum would provide a unique fragmentation pattern that can be used for identification. The fragmentation of the derivatized molecule would likely involve the loss of the trimethylsilyl (B98337) groups and cleavage of the pyridine ring structure, providing valuable structural information. nih.govresearchgate.netlibretexts.org The retention time in the gas chromatogram serves as an additional identifier.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₈H₉NO₃, the theoretical elemental composition can be calculated. synquestlabs.com This data is crucial for confirming the empirical formula of the synthesized compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 57.48 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.43 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.38 |
| Oxygen | O | 15.999 | 3 | 47.997 | 28.71 |
| Total | | | | 167.164 | 100.00 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of molecules like 4-Hydroxy-2,6-dimethylnicotinic acid. DFT methods are known for their balance of accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules. researchgate.netnih.gov
Geometry Optimization and Electronic Structure Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of this compound would be fully optimized to find its lowest energy conformation. nih.govjocpr.com This process yields important data such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
Table 1: Representative Theoretical Bond Lengths and Angles for a Nicotinic Acid Derivative (Illustrative)
| Parameter | Bond/Angle | Theoretical Value (Illustrative) |
| Bond Length | C-C (ring) | ~1.39 Å |
| C-N (ring) | ~1.34 Å | |
| C-C (carboxyl) | ~1.50 Å | |
| C=O | ~1.21 Å | |
| C-O (hydroxyl) | ~1.36 Å | |
| Bond Angle | C-N-C (ring) | ~117° |
| N-C-C (ring) | ~123° | |
| O-C=O (carboxyl) | ~125° | |
| Dihedral Angle | Ring-COOH | Varies with conformation |
| Note: This table is for illustrative purposes to show the type of data obtained from geometry optimization. Actual values for this compound would require specific calculations. |
The electronic structure analysis would further reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for understanding the molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdovepress.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. dovepress.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. jocpr.com For 6-methylnicotinic acid, the calculated HOMO-LUMO gap was found to be 5.4352 eV, suggesting it is a relatively soft and polarizable molecule. jocpr.com A similar analysis for this compound would pinpoint the locations of the HOMO and LUMO, thereby predicting the most likely sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) - Illustrative |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These values are illustrative. Specific calculations are needed for this compound. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. jocpr.comelectrochemsci.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. jocpr.com NBO analysis provides a detailed picture of the Lewis-like structure of the molecule and quantifies the stabilizing effects of electron delocalization, often described as hyperconjugation. dntb.gov.uasynquestlabs.com
This analysis can reveal the nature of intramolecular interactions, such as hydrogen bonds, by calculating the interaction energy between the donor (lone pair) and acceptor (antibonding orbital). For a molecule like this compound, NBO analysis would be particularly useful in characterizing the interactions involving the hydroxyl and carboxylic acid groups.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent. researchgate.netresearchgate.net
Conformational Landscape Exploration
A molecule like this compound can exist in various conformations due to the rotation around single bonds, particularly the bond connecting the carboxylic acid group to the pyridine (B92270) ring. MD simulations can explore the potential energy surface of the molecule to identify the most stable and populated conformations over time. This provides a dynamic picture of the molecule's flexibility and the transitions between different shapes.
Solvation Effects on Molecular Structure
The structure and properties of a molecule can be significantly influenced by its surrounding solvent molecules. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water). This allows for the investigation of how solvation affects the conformational preferences and the strength of intramolecular hydrogen bonds. The simulation can also provide information on the formation and dynamics of intermolecular hydrogen bonds between the solute and the solvent.
Prediction of Spectroscopic Data (NMR, IR, UV-Vis)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a well-established method for predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.govnih.gov These predictions are vital for confirming molecular structures and understanding the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure elucidation. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method within DFT, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, theoretical chemical shifts can be calculated. The process involves optimizing the molecular geometry at a specified level of theory, such as B3LYP with a 6-311G(d,p) basis set, followed by GIAO calculations. nih.gov The predicted values help in the assignment of experimental spectra. For instance, the carbon atom of the carboxylic acid group is expected to have the largest chemical shift due to the deshielding effect of the oxygen atoms. Similarly, the chemical shifts of the methyl protons and carbons can be precisely predicted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational principles for illustrative purposes.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 11.5 - 12.5 | 168.0 - 172.0 |
| Pyridine Ring C4-OH | 9.0 - 10.0 | - |
| Pyridine Ring H5 | 7.8 - 8.2 | - |
| Pyridine Ring C2 | - | 150.0 - 155.0 |
| Pyridine Ring C3 | - | 120.0 - 125.0 |
| Pyridine Ring C4 | - | 160.0 - 165.0 |
| Pyridine Ring C5 | - | 110.0 - 115.0 |
| Pyridine Ring C6 | - | 148.0 - 153.0 |
| Methyl Group (-CH₃) at C2 | 2.4 - 2.6 | 20.0 - 24.0 |
| Methyl Group (-CH₃) at C6 | 2.4 - 2.6 | 18.0 - 22.0 |
Infrared (IR) Spectroscopy:
Theoretical IR spectroscopy helps in identifying the vibrational modes of a molecule. biorxiv.org By performing frequency calculations using DFT, one can predict the wavenumbers and intensities of the IR absorption bands. nih.gov This is particularly useful for identifying functional groups. For this compound, characteristic vibrational frequencies for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-N and C-C stretching modes of the pyridine ring, and the C-H stretching and bending modes of the methyl groups can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecular structure. biorxiv.org
Table 2: Predicted IR Vibrational Frequencies for this compound (Note: These are hypothetical values based on computational principles for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3400 - 3500 (broad) |
| O-H Stretch (Phenolic) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2850 - 3000 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 |
| C=C, C=N Stretch (Pyridine Ring) | 1550 - 1650 |
| O-H Bend (Phenolic) | 1300 - 1400 |
| C-H Bend (Methyl) | 1350 - 1450 |
| C-O Stretch (Carboxylic Acid) | 1200 - 1300 |
UV-Vis Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted transitions are typically of the π → π* and n → π* type, arising from the conjugated π-system of the pyridine ring and the non-bonding electrons on the oxygen and nitrogen atoms. sci-hub.se
Table 3: Predicted UV-Vis Absorption for this compound (Note: These are hypothetical values based on computational principles for illustrative purposes.)
| Predicted λmax (nm) | Electronic Transition | Solvent |
| 220 - 240 | π → π | Ethanol |
| 270 - 290 | π → π | Ethanol |
| 310 - 330 | n → π* | Ethanol |
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the structural or physicochemical properties of a series of compounds with their biological activity. akjournals.comnih.gov For derivatives of nicotinic acid, QSAR models can be developed to predict their activity based on various molecular descriptors. akjournals.com
For this compound and its analogs, a QSAR study would involve:
Building a Dataset: A series of related compounds with known biological activities (e.g., inhibitory concentrations) would be compiled.
Calculating Descriptors: A wide range of molecular descriptors would be calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. akjournals.com
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR equation for a series of nicotinic acid derivatives might look like:
log(1/IC₅₀) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d
Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis. Such a model for this compound could reveal that its hydroxyl and methyl substitutions significantly influence its electronic and steric properties, which in turn could modulate its binding affinity to a biological target. dovepress.com For instance, the hydroxyl group could act as a hydrogen bond donor, enhancing binding, while the methyl groups could provide favorable van der Waals interactions or, conversely, cause steric hindrance. acs.org
Docking Studies with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com
For this compound, docking studies can be performed against various potential biological targets. Given that nicotinic acid and its derivatives are known to interact with a range of enzymes and receptors, plausible targets could include:
Carbonic Anhydrase: Some nicotinic acid analogs have shown inhibitory activity against carbonic anhydrase isozymes. researchgate.net
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): As a nicotinic acid derivative, it may interact with subtypes of nAChRs. mdpi.com
Enzymes involved in lipid metabolism: Nicotinic acid itself is a lipid-lowering agent. nih.gov
The docking process involves preparing the 3D structures of both the ligand (this compound) and the protein target. The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol) and predict the most stable binding pose.
Table 4: Hypothetical Docking Results for this compound with a Potential Biological Target (Note: These are hypothetical values based on computational principles for illustrative purposes.)
| Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Carbonic Anhydrase III (e.g., 1Z93) | -7.5 | His94, His96, His119, Thr199 | Zinc coordination, Hydrogen bond |
| α4β2 nAChR (e.g., 5KXI) | -8.2 | Trp149, Tyr190, Tyr93 | π-cation, Hydrogen bond, van der Waals |
| A Target Kinase (e.g., 1ATP) | -6.8 | Asp184, Lys72, Glu91 | Hydrogen bond, Salt bridge |
Biological Activities and Pharmacological Potential
Pharmacological Relevance of Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds vital to numerous biological processes. researchgate.netchemistryjournal.net As precursors to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), they are fundamental to cellular metabolism and oxidative reactions. taylorandfrancis.com
Pharmacologically, nicotinic acid is well-established for its ability to modulate lipid profiles. nih.gov It is used in gram doses to lower low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol, making it a therapeutic option for managing dyslipidemia and reducing the risk of cardiovascular events like atherosclerosis. taylorandfrancis.comnih.govresearchgate.net The discovery of a specific G protein-coupled receptor for nicotinic acid has advanced the understanding of these effects. nih.gov
Beyond lipid metabolism, the applications of nicotinic acid derivatives are expanding. Research has indicated their efficacy in treating conditions such as pneumonia and kidney diseases. researchgate.netchemistryjournal.net Furthermore, some derivatives have shown potential in addressing neurological issues, including Alzheimer's disease, by protecting against neuronal death. researchgate.netresearchgate.net Emerging studies also point towards chemo-preventive and anticancer effects, particularly for skin cancer, as well as analgesic, anti-inflammatory, and antioxidant properties. researchgate.nettaylorandfrancis.com This broad spectrum of activity underscores the therapeutic potential of the nicotinic acid scaffold in drug discovery. researchgate.net
Investigation of Enzyme Inhibition
The ability of nicotinic acid derivatives to interact with and inhibit specific enzymes is a key area of pharmacological research. This inhibition can alter metabolic pathways, presenting therapeutic opportunities for various diseases, including type 2 diabetes and those involving bacterial metabolism.
The inhibition of α-amylase and α-glucosidase is a critical strategy for managing type 2 diabetes. nih.govnih.gov These enzymes are responsible for the digestion of complex carbohydrates into absorbable glucose; slowing them down reduces the post-meal spike in blood sugar. nih.govnih.gov While synthetic inhibitors like acarbose (B1664774) are effective, they can have gastrointestinal side effects, driving the search for new, natural, or synthetic inhibitors. nih.gov
A 2024 study investigated a library of novel nicotinic acid derivatives for their ability to inhibit these key digestive enzymes. nih.govunimi.itacs.org The research identified several compounds with significant inhibitory activity. While 4-Hydroxy-2,6-dimethylnicotinic acid was not specifically tested, the results for its structural analogs highlight the potential of this chemical class.
Compounds 8 and 44 were effective inhibitors of α-amylase, with compound 44 achieving an enzyme inactivation level of approximately 72%, surpassing the standard drug, acarbose. nih.govacs.org Against α-glucosidase, compounds 35 and 39 showed inhibitory values comparable to acarbose and achieved a high degree of enzyme inhibition at saturation (80-90%). nih.gov Mechanistic studies revealed that these promising compounds act as noncompetitive inhibitors for both enzymes, which is advantageous as their effect cannot be overcome by high substrate concentrations. nih.govacs.org
The findings suggest that the nicotinic acid scaffold is a promising pharmacophore for developing new hypoglycemic agents. acs.org
Inhibitory Activity of Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase
| Compound | Target Enzyme | IC₅₀ (μM) | Reference Compound | Notes |
|---|---|---|---|---|
| Compound 8 | α-Amylase | 20.5 | Acarbose | Demonstrated micromolar inhibition. nih.gov |
| Compound 44 | α-Amylase | 58.1 | Acarbose | Achieved ~72% enzyme inactivation, surpassing acarbose. nih.govacs.org |
| Compound 35 | α-Glucosidase | 32.9 | Acarbose | Showed inhibition values comparable to acarbose. nih.gov |
| Compound 39 | α-Glucosidase | 26.4 | Acarbose | Exhibited significant enzyme inhibition (~80-90%) at saturation. nih.gov |
The enzymatic interactions of nicotinic acid derivatives extend beyond diabetes-related targets. One notable enzyme is 6-hydroxynicotinic acid 3-monooxygenase (NicC) , a bacterial flavin-dependent monooxygenase. nih.gov This enzyme is part of the bacterial degradation pathway for nicotinic acid, catalyzing its conversion into less harmful compounds. nih.gov Studies on NicC have provided detailed kinetic data and mechanistic insights into how nicotinic acid-like substrates bind and are processed, revealing that substitutions on the pyridine (B92270) ring can significantly alter affinity and turnover rates. nih.gov
Additionally, in the field of neurodegenerative diseases like Alzheimer's, there is a focus on developing multi-target-directed ligands. nih.gov This approach involves designing single molecules that can inhibit multiple enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are involved in neurotransmitter breakdown. nih.gov The nicotinic acid scaffold is a candidate for inclusion in such multi-target compounds, combining cholinesterase inhibition with other beneficial properties like antioxidant effects. nih.gov
Anticancer and Cytotoxic Activities
The potential of nicotinic acid derivatives and their analogs as anticancer agents is an active area of investigation. Research has focused on their ability to kill cancer cells (cytotoxicity) and the underlying molecular mechanisms responsible for this activity.
While direct studies on this compound are limited, research on structurally similar compounds provides significant insight. Metal complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid , an analog of the title compound, have been synthesized and evaluated for anticancer activity.
Ruthenium(II) and Ruthenium(III) complexes of this analog were tested against several cancer cell lines. nih.gov The Ru(II) complexes, in particular, demonstrated significant cytotoxic specificity for cancer cells over normal cells. nih.govresearchgate.net Similarly, novel Thallium(III) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid also showed potent cytotoxic effects against human melanoma (A375) and colon adenocarcinoma (HT29) cell lines, with greater efficacy than against normal human foreskin fibroblast (HFF) cells. nih.gov Interestingly, the presence of the 4-hydroxy group on the pyridine ring was found to decrease the cytotoxicity compared to an analog without it, indicating that specific substitutions are critical for biological activity. nih.gov
Cytotoxic Activity of 4-hydroxy-pyridine-2,6-dicarboxylic acid Complexes
| Compound Type | Cancer Cell Line | Effect | Normal Cell Line Control |
|---|---|---|---|
| Ruthenium(II) complex | HeLa (Cervical Cancer) | Superior growth inhibition compared to Ru(III) complex. nih.gov | NIH 3T3 (Mouse Fibroblast) nih.gov |
| Ruthenium(II) complex | HepG2 (Liver Cancer) | Exhibited substantial cytotoxic specificity. nih.govresearchgate.net | NIH 3T3 (Mouse Fibroblast) nih.gov |
| Ruthenium(II) complex | HEp-2 (Laryngeal Cancer) | Exhibited substantial cytotoxic specificity. nih.govresearchgate.net | NIH 3T3 (Mouse Fibroblast) nih.gov |
| Thallium(III) complex (C2) | A375 (Melanoma) | Potent and selective cytotoxicity. nih.gov | HFF (Human Foreskin Fibroblast) nih.gov |
| Thallium(III) complex (C2) | HT29 (Colon Adenocarcinoma) | Potent and selective cytotoxicity. nih.gov | HFF (Human Foreskin Fibroblast) nih.gov |
Cancer cells inherently exhibit higher levels of reactive oxygen species (ROS) compared to normal cells due to their increased metabolic activity. mdpi.comnih.gov This makes them vulnerable to agents that further increase ROS levels beyond a toxic threshold, which can trigger programmed cell death, or apoptosis. mdpi.comnih.gov
The anticancer effects of the aforementioned Thallium(III) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid were directly linked to this mechanism. nih.gov Treatment of A375 melanoma cells with these complexes led to a significant increase in intracellular ROS production. nih.gov This surge in oxidative stress is considered a key factor in their cytotoxic effect. nih.gov
The elevated ROS subsequently triggered apoptosis through a caspase-dependent mitochondrial pathway. nih.gov This was confirmed by several downstream events:
Mitochondrial Membrane Potential (MMP) Reduction: A loss of MMP is an early indicator of apoptosis. nih.gov
Activation of p53: The p53 tumor suppressor protein was activated. nih.gov
Modulation of Bcl-2 Family Proteins: The pro-apoptotic protein Bax was up-regulated, while the anti-apoptotic protein Bcl-2 was down-regulated. nih.gov
Cytochrome c Release: This protein is released from the mitochondria to initiate the caspase cascade. nih.gov
Caspase Activation: Procaspase-9 and -3, key executioner enzymes of apoptosis, were activated. nih.gov
These findings demonstrate that metal complexes of a close structural analog to this compound can selectively kill cancer cells by inducing overwhelming oxidative stress that initiates mitochondrial-mediated apoptosis. nih.gov
Neuroprotective Effects and Action on Nicotinic Acetylcholine (B1216132) Receptors
While direct studies on this compound are not available, related pyridine-containing compounds have shown notable activity within the central nervous system (CNS). Pyridine alkaloids, for instance, are known to act as agonists at nicotinic acetylcholine receptors (nAChRs). nih.gov The interaction with these receptors is crucial for various cognitive functions, and modulation of nAChR activity is a key strategy in the development of therapies for neurodegenerative diseases. nih.gov
Furthermore, various derivatives of the pyridine scaffold have been investigated for their neuroprotective properties.
1,4-Dihydropyridine derivatives have demonstrated the ability to protect against toxicity induced by oxidative stress and tau hyperphosphorylation, which are hallmarks of Alzheimer's disease. mdpi.com
A study on 5-(4-pyridinyl)-4H-1,2,4-triazole derivatives revealed that certain compounds could enhance levels of tyrosine hydroxylase and reduce α-synuclein expression in models of Parkinson's disease, indicating a potential neuroprotective effect. nih.gov
Research into N'-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides has identified compounds with statistically significant protective effects in models of 6-hydroxydopamine-induced oxidative stress, a common model for studying Parkinson's disease. mdpi.com
These findings suggest that the this compound structure could serve as a template for designing agents with neuroprotective potential, although empirical data is needed to confirm this hypothesis.
Anti-inflammatory and Analgesic Properties
The potential anti-inflammatory and analgesic effects of this compound can be inferred from the known properties of nicotinic acid and other pyridinone derivatives. Nicotinic acid itself has been shown to exert direct anti-inflammatory effects on monocytes and macrophages by reducing the secretion of pro-inflammatory mediators like TNF-α and interleukin-6 through the GPR109A receptor. nih.govnih.gov This action is independent of its lipid-lowering effects and suggests a direct role in modulating immune responses. nih.govnih.gov
Moreover, research on related structures supports this potential:
1-methylnicotinamide (MNA) , a metabolite of nicotinamide, has demonstrated anti-inflammatory effects in animal models of contact hypersensitivity. researchgate.net
Studies on 2-aryl nicotinic acid derivatives have reported both significant anti-inflammatory and analgesic activities. researchgate.net
The broader class of pyridinone derivatives is recognized for a wide spectrum of biological activities, including anti-inflammatory effects. nih.gov
These collective findings indicate that this compound is a plausible candidate for possessing anti-inflammatory and potentially analgesic properties, warranting further investigation.
Antimicrobial and Antifungal Investigations
The nicotinic acid and pyridinone scaffolds are prevalent in compounds developed for their antimicrobial and antifungal activities. While specific data for this compound is not available, numerous studies on its analogues highlight a strong potential in this area.
Research has shown that derivatives of nicotinic acid can be effective against a range of pathogens. For example, a series of nicotinic acid benzylidene hydrazide derivatives showed activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Similarly, novel acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains. mdpi.com
The pyridinone ring, a core component of the subject molecule, is also a key feature in many antimicrobials. Studies on functionalized 2-pyridone-3-carboxylic acids and 3-hydroxypyridine-4-one derivatives have reported significant antimicrobial activity, particularly against S. aureus and C. albicans. nih.govmdpi.com
| Compound Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| Nicotinic Acid Benzylidene Hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active, some comparable to standard drugs. | nih.gov |
| Acylhydrazones of Nicotinic Acid | Gram-positive bacteria (incl. MRSA) | Promising activity, with MIC values as low as 1.95 µg/mL against S. epidermidis. | mdpi.com |
| 3-Acetyl-1,3,4-oxadiazoline derivatives | Gram-positive bacteria and fungal strains | A 5-nitrofuran substituted compound was active against all tested strains. | mdpi.com |
| Functionalized 2-pyridone-3-carboxylic acids | S. aureus, E. coli, A. baumannii, C. albicans | S. aureus was the most sensitive microorganism. | nih.gov |
| 3-Hydroxypyridine-4-one derivatives | S. aureus, C. albicans, P. aeruginosa | Significant activity against S. aureus and C. albicans. | mdpi.com |
Antitubercular Activity
Nicotinic acid derivatives are a well-established class of compounds investigated for their activity against Mycobacterium tuberculosis. drugs.com Several studies have synthesized and evaluated nicotinic acid and isoniazid (B1672263) analogues, revealing compounds with potent antitubercular effects. semanticscholar.orgresearchgate.netresearchgate.net In some cases, the minimum inhibitory concentration (MIC) of these derivatives has been found to be comparable to first-line anti-TB drugs like isoniazid and rifampicin. semanticscholar.org
For instance, one study highlighted a derivative, compound 11d , which exhibited an MIC of 1.2 µg/mL against Mycobacterium tuberculosis H37Rv. semanticscholar.org Another study on nicotinic acid hydrazide derivatives identified compounds with notable antimycobacterial activity, suggesting that lipophilicity is a key factor for their efficacy. nih.gov The general consensus is that this class of compounds represents a valuable starting point for the development of new antitubercular agents. semanticscholar.orgresearchgate.net
| Compound/Series | Strain | Key Finding (MIC) | Reference |
|---|---|---|---|
| Nitro-containing Nicotinic Acid and Isoniazid derivatives | Mycobacterium tuberculosis H37Rv | Compound 11d showed an MIC of 1.2 µg/mL. | semanticscholar.org |
| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives | Mycobacterium tuberculosis H37Rv | Evaluated using Microplate Alamar Blue Assay (MABA). | researchgate.net |
| Isatin (B1672199) hydrazides of Nicotinic Acid (Compounds 8b and 8c) | M. tuberculosis | Exhibited MICs of 12.5 µg/mL and 6.25 µg/mL, respectively. | nih.gov |
Other Potential Biological Activities
The most well-documented activity of nicotinic acid (niacin) is its effect on lipid metabolism, which is crucial for preventing atherosclerosis. nih.gov Nicotinic acid favorably alters the lipid profile by reducing circulating levels of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), while significantly increasing high-density lipoprotein (HDL), particularly the cardioprotective HDL2 subfraction. nih.govnih.govresearchgate.net The mechanisms for these effects include the inhibition of fatty acid mobilization from adipose tissue and the reduction of triglyceride synthesis in the liver. nih.govresearchgate.net
Given that this compound is a direct derivative, it is plausible that it may retain some of these beneficial cardiovascular properties. However, without direct experimental evidence, this remains speculative. The established effects of nicotinic acid provide a strong rationale for investigating the lipid-modulating capabilities of its derivatives.
The pyridinone structure, present in this compound, has been associated with renal protective effects in various studies. For example, Fluorofenidone , a pyridinone drug, has been shown to protect against acute kidney injury by reducing oxidative stress, suppressing inflammation, and inhibiting apoptosis in renal cells. nih.gov Other research has indicated that N-aryl-2-pyridones can mitigate renal ischemia-reperfusion injury. researchgate.net A patent also describes pyridone derivatives as having potential effects on renal blood flow. google.com These findings suggest that the pyridinone core of this compound could confer protective effects in certain renal diseases, a hypothesis that awaits experimental validation.
Dietary Supplement Applications
There is currently no scientific evidence to support the application of this compound as a dietary supplement. Investigations into its presence in natural food sources or its potential benefits for nutritional supplementation have not been reported in the accessible scientific literature.
In Vitro and In Vivo Pharmacological Evaluation
Detailed in vitro (laboratory-based) and in vivo (in living organisms) pharmacological evaluations for this compound are not presently available. While the broader class of pyridone compounds, to which it belongs, has been a subject of medicinal chemistry research, specific data on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the therapeutic and toxicological effects of this exact molecule, have not been published.
Mechanistic Studies and Structure Activity Relationships Sar
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for 4-Hydroxy-2,6-dimethylnicotinic acid are not extensively documented in dedicated studies. However, based on its structural similarity to other nicotinic acid derivatives, its mechanisms can be inferred to involve interactions with various enzymes and receptors. Nicotinic acid and its analogs are known to interact with G protein-coupled receptors (GPCRs), such as the nicotinic acid receptor family (HCA receptors). These receptors are involved in the regulation of metabolic pathways, including the inhibition of lipolysis in adipocytes. nih.gov
The presence of the carboxylic acid and hydroxyl groups on the pyridine (B92270) ring suggests that this compound could act as an inhibitor of various enzymes. For instance, compounds with similar structural features have been shown to inhibit enzymes like tyrosinase and succinate (B1194679) oxidation. nih.govnih.gov The mechanism of such inhibition often involves the coordination of the carboxylate and hydroxyl groups to the metal center of the enzyme's active site, or the formation of hydrogen bonds with key amino acid residues. drugdesign.org
Correlation Between Structural Modifications and Biological Activity
The structure-activity relationship (SAR) of this compound can be systematically explored by modifying its core structure and observing the effects on its biological activity. The core scaffold consists of a pyridine ring substituted with a carboxylic acid, a hydroxyl group, and two methyl groups.
Table 1: Illustrative Structure-Activity Relationships of this compound Analogs
| Modification | Position | Rationale for Change | Anticipated Effect on Activity |
| Esterification of Carboxylic Acid | C3 | To increase lipophilicity and cell permeability. | May act as a prodrug, with activity dependent on in vivo hydrolysis. |
| Etherification of Hydroxyl Group | C4 | To probe the importance of the hydroxyl group as a hydrogen bond donor. | Likely to decrease or abolish activity if the hydroxyl group is crucial for target binding. |
| Replacement of Methyl Groups | C2, C6 | To investigate the influence of steric bulk and electronics on activity. | Larger or electron-withdrawing groups may alter binding affinity and selectivity. |
| Halogenation of the Pyridine Ring | C5 | To modify electronic properties and potentially introduce new binding interactions. | Could enhance potency through halogen bonding or other interactions. |
The principles of SAR analysis suggest that even subtle changes to the molecule's structure can have a significant impact on its biological profile. drugdesign.org For example, the introduction of bulky substituents at the C2 and C6 positions could enhance selectivity for a particular biological target by preventing binding to others. Conversely, removing these methyl groups might broaden the activity spectrum. The electronic nature of substituents on the pyridine ring can also influence the pKa of the carboxylic acid and the hydroxyl group, thereby affecting the molecule's ionization state at physiological pH and its ability to interact with biological targets. nih.gov
Identification of Key Pharmacophores for Target Interaction
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the key pharmacophoric features can be deduced from its structure and the known interactions of similar molecules.
The primary pharmacophoric elements of this compound likely include:
A hydrogen bond donor/acceptor: The hydroxyl group at the C4 position.
A hydrogen bond acceptor/anionic center: The carboxylic acid group at the C3 position.
An aromatic ring: The pyridine core, which can participate in π-π stacking or hydrophobic interactions.
Hydrophobic features: The two methyl groups at the C2 and C6 positions.
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Element | Potential Interaction with Target |
| Hydrogen Bond Donor | 4-OH group | Interaction with a hydrogen bond acceptor (e.g., carbonyl oxygen of an amino acid). |
| Hydrogen Bond Acceptor | 4-OH group, C=O of COOH | Interaction with a hydrogen bond donor (e.g., NH of an amino acid). |
| Anionic Center | COO- (at physiological pH) | Ionic interaction with a positively charged amino acid residue (e.g., arginine, lysine). |
| Aromatic Ring | Pyridine ring | π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine). |
| Hydrophobic Pockets | 2-CH3, 6-CH3 groups | Van der Waals interactions within hydrophobic pockets of the binding site. |
The relative spatial arrangement of these features is critical for optimal binding to a biological target. dovepress.comnih.gov Computational pharmacophore modeling can be employed to generate and validate hypotheses about the key interaction points, guiding the design of new analogs with improved activity and selectivity. nih.gov
Investigation of Metabolic Pathways and Transformations
The metabolic fate of this compound in biological systems has not been specifically reported. However, general metabolic pathways for xenobiotics containing similar functional groups can be predicted. The metabolic hydroxylation of alkyl groups is a common transformation catalyzed by cytochrome P450 enzymes. nih.gov
Potential metabolic transformations of this compound include:
Phase I Reactions:
Oxidation: The methyl groups at C2 and C6 are susceptible to oxidation to form hydroxymethyl derivatives, which can be further oxidized to carboxylic acids.
Hydroxylation: Additional hydroxylation on the pyridine ring is possible, though less likely given the existing substitution pattern.
Phase II Reactions:
Glucuronidation: The carboxylic acid and hydroxyl groups can be conjugated with glucuronic acid to form more water-soluble metabolites for excretion.
Sulfation: The hydroxyl group can also undergo sulfation.
The specific metabolites formed would depend on the activity of various drug-metabolizing enzymes in the organism. The study of its metabolism is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions.
Kinetic Isotope Effects in Biological Transformations
Kinetic isotope effects (KIEs) are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. wikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. princeton.edunih.gov
For this compound, KIE studies could be particularly informative for understanding its metabolic oxidation. For example, if the oxidation of one of the methyl groups is the rate-determining step in its metabolism, replacing the hydrogens on that methyl group with deuterium (B1214612) would be expected to result in a significant primary KIE (kH/kD > 1). This would slow down the rate of metabolism at that position. nih.gov
This "metabolic switching" can sometimes lead to an increase in metabolism at other sites of the molecule. nih.gov Such studies on this compound could help to identify the primary sites of metabolic attack and provide insights into the mechanism of the enzymes involved. nih.govelsevierpure.com
Future Directions and Applications
Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity
The future of 4-Hydroxy-2,6-dimethylnicotinic acid in therapeutic applications will heavily rely on the design and synthesis of novel derivatives with improved biological activity and target specificity. The substitution pattern of the pyridine (B92270) ring offers a versatile platform for chemical modification. Researchers are exploring various synthetic strategies to create libraries of related compounds. For instance, the synthesis of novel nicotinic acid derivatives has been pursued to develop potent anti-inflammatory agents. nih.gov One approach involves the creation of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties to potentially yield synergistic effects or novel mechanisms of action.
The synthesis of 2-substituted aryl derivatives of nicotinic acid has been shown to yield compounds with analgesic and anti-inflammatory properties. acs.org Furthermore, the esterification of nicotinic acid and subsequent derivatization with various functional groups can lead to compounds with a range of biological activities, including insecticidal properties. acs.org The synthesis of new acylhydrazone derivatives of nicotinic acid has also resulted in compounds with promising antimicrobial activity, particularly against Gram-positive bacteria. nih.gov These synthetic endeavors provide a roadmap for creating next-generation derivatives of this compound with potentially enhanced potency and a more desirable selectivity profile for specific biological targets.
Development of this compound as a Lead Compound for Drug Discovery
A "lead compound" is a chemical starting point for the development of new drugs. nih.gov Natural products have historically been a rich source of lead compounds due to their inherent structural diversity and biological activity. Nicotinic acid itself has been a lead for the development of drugs targeting dyslipidemia. nih.gov The structural features of this compound, including the presence of a carboxylic acid, a hydroxyl group, and two methyl groups on the pyridine ring, provide multiple points for modification to optimize its pharmacokinetic and pharmacodynamic properties.
The process of moving from a hit to a lead compound involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties. nih.gov Computational tools, such as molecular docking, can aid in predicting the binding of derivatives to target proteins, thus guiding the synthetic efforts. nih.gov The introduction of different functional groups can significantly alter the biological activity of the parent molecule. For example, the synthesis of isatin (B1672199) hydrazides from nicotinic acid has led to compounds with notable antitubercular activity. mdpi.com While specific studies on this compound as a lead compound are not yet prevalent, the principles of lead optimization applied to other nicotinic acid derivatives suggest a promising path forward for this molecule in drug discovery programs.
Clinical Translation Potential
The journey from a promising lead compound to a clinically approved drug is long and arduous, involving extensive preclinical and clinical trials. nih.gov While nicotinic acid has a long history of clinical use for treating dyslipidemia, its application has been limited by side effects such as flushing. nih.govchemistryjournal.net A key goal in the development of nicotinic acid derivatives is to retain the therapeutic benefits while minimizing adverse effects.
Recent meta-analyses of older studies have revisited the role of niacin in cardiovascular disease prevention, suggesting benefits as a monotherapy for certain cardiovascular events in patients not taking statins. nih.gov However, the addition of niacin to statin therapy did not show improved outcomes in more recent large-scale trials, leading to a decline in its use for this indication. nih.govesmed.org For this compound or its future derivatives to have clinical translation potential, they would need to demonstrate a significantly improved efficacy and safety profile compared to existing treatments. This would require rigorous evaluation in preclinical models followed by well-designed clinical trials that may also explore novel therapeutic areas beyond cardiovascular disease, such as neuroprotection or inflammatory conditions. esmed.org
Advanced Material Science Applications (e.g., Fluorescent Probes, Optoelectronics)
Beyond its potential biological applications, the chemical structure of this compound makes it an interesting candidate for development in material science. Pyridine and its derivatives are known to be integral components of various functional materials. For instance, pyridone-based structures, which are tautomers of hydroxypyridines, have been investigated as fluorophores. acs.orgwsu.edu The synthesis of novel pyrrolo[3,4-c]pyridine derivatives has yielded fluorescent compounds with emission in the blue-green region of the spectrum. wsu.edu
Furthermore, aminopyridine derivatives have been synthesized and their fluorescent properties have been applied in "click and probing" applications. mdpi.com The functionalization of pyridinecarboxylic acids has also been explored in the construction of metal-organic frameworks (MOFs), materials with potential applications in gas storage and separation. acs.org The field of optoelectronics is another area where functionalized organic molecules are of great interest. mdpi.commdpi.com The modification of carboxylic acids can lead to materials with interesting linear and nonlinear optical properties, making them potentially useful for optoelectronic devices. researchgate.net While specific research into the material science applications of this compound is limited, the broader research on related pyridine and pyridone derivatives suggests a promising avenue for future exploration. The functional groups on the molecule could be tailored to tune its electronic and optical properties for applications such as fluorescent probes or as components in optoelectronic materials. arxiv.org
Further Exploration of Biological Pathways
The biological effects of nicotinic acid are primarily mediated through its role as a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism, and through the activation of specific receptors like the G-protein coupled receptor GPR109A. nih.govfrontiersin.org Nicotinic acid and its derivatives have been shown to up-regulate cellular NAD+ levels. mdpi.com NAD+ is involved in a multitude of cellular processes, and its dysregulation has been implicated in aging and various diseases. mdpi.com
Further research is needed to elucidate the specific biological pathways modulated by this compound. It is plausible that its effects could be mediated through similar mechanisms as nicotinic acid, but the substitutions on the pyridine ring may alter its affinity for receptors or its metabolic fate. For example, the metabolism of drugs can be significantly influenced by hydroxylation of alkyl moieties. nih.gov Understanding how this compound interacts with key enzymes and receptors will be crucial for identifying its therapeutic potential. Metabolomics studies, which analyze the complete set of small-molecule metabolites in a biological system, could be a powerful tool to identify the specific metabolic pathways affected by this compound. nih.gov Additionally, investigating its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs), which are modulated by various nicotinic compounds, could reveal novel neurological activities. researchgate.net
Challenges and Opportunities in Nicotinic Acid Derivative Research
The field of nicotinic acid derivative research is presented with both significant challenges and exciting opportunities. A major challenge has been the translation of promising preclinical findings into clinical success, often due to unforeseen side effects or lack of efficacy in human trials. nih.gov The flushing effect associated with nicotinic acid, mediated by prostaglandin (B15479496) release, remains a key hurdle for patient compliance, although the development of flush-reducing co-medications is an active area of research. nih.govresearchgate.net
Despite these challenges, the opportunities are vast. The growing understanding of the molecular mechanisms of nicotinic acid action, including the discovery of its receptor, opens up new avenues for rational drug design. nih.govchemistryjournal.net There is a significant opportunity to develop novel derivatives with improved side-effect profiles and enhanced therapeutic efficacy. The application of modern drug discovery techniques, including high-throughput screening and computational modeling, can accelerate the identification of promising new compounds. cas.org Furthermore, exploring the therapeutic potential of nicotinic acid derivatives beyond dyslipidemia, in areas such as inflammation, neurodegenerative diseases, and cancer, represents a major opportunity for future research. mdpi.comchemistryjournal.net The development of enzymatic synthesis methods for nicotinic acid and its derivatives also presents a more environmentally friendly and efficient alternative to traditional chemical synthesis. frontiersin.org
Q & A
Q. What analytical methodologies are recommended for characterizing 4-Hydroxy-2,6-dimethylnicotinic acid?
To ensure structural accuracy and purity, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the positions of hydroxyl, methyl, and carboxylic acid groups. Cross-reference with pyridine derivatives like chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) for spectral patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or GC/MS (as used for organic acidemias) can verify molecular weight and fragmentation patterns .
- HPLC-PDA: Optimize reverse-phase HPLC with photodiode array detection to assess purity, using acetonitrile/water gradients with 0.1% formic acid for peak resolution .
Q. How can researchers synthesize this compound with high yield?
While direct synthesis protocols are not explicitly documented in the provided evidence, analogous methods for pyridine derivatives suggest:
- Carbodiimide-Mediated Cyclization: Use EDC/NHS coupling reagents to stabilize reactive intermediates during cyclization of precursor molecules (e.g., amino acids or keto-acids) .
- Iodolactonization Inspiration: Adapt iodolactone formation techniques (e.g., from 4-pentenoic acids) by substituting iodine with methylating agents to introduce dimethyl groups .
Q. What are the stability considerations for storing this compound?
- Storage Conditions: Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to oxidizers (e.g., peroxides), which may trigger decarboxylation or hydroxyl group oxidation .
- Solvent Compatibility: Stable in chloroform for short-term use, but long-term storage in polar aprotic solvents (e.g., DMSO) is preferable .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Q. What experimental designs are optimal for studying enzymatic interactions with this compound?
- Surface Plasmon Resonance (SPR): Immobilize the compound on gold arrays (e.g., TFGAs) and monitor binding kinetics with enzymes like MMP3 or IL-6, using nanobodies for specificity .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics in buffered systems (e.g., 10× PBS, pH 7.4) to avoid non-specific interactions .
Q. How can researchers address discrepancies in the compound’s reported solubility profiles?
- pH-Dependent Solubility Analysis: Test solubility across a pH gradient (2–10) using sodium acetate or phosphate buffers. Compare with structurally similar acids like 4-hydroxyphenyllactic acid .
- Co-solvent Screening: Evaluate solubility enhancers (e.g., ethanol, PEG-400) at varying concentrations, referencing protocols for nicotinamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
